N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Description
N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a chemical compound with the molecular formula C20H17ClN2O3S It is known for its unique structure, which includes a chlorophenyl group and a methylphenylsulfonylamino group attached to a benzamide core
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-5-11-19(12-6-14)27(25,26)23-18-4-2-3-15(13-18)20(24)22-17-9-7-16(21)8-10-17/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNAQALGCPGXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the reaction of 4-chlorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the intermediate 4-chlorophenyl-4-methylbenzenesulfonate. This intermediate is then reacted with 3-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-methylbenzenesulfonamide
- 4-amino-N-(4-chlorophenyl)-benzenesulfonamide
- N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Uniqueness
N-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenylsulfonylamino groups.
Biological Activity
N-(4-Chlorophenyl)-3-(4-methylbenzenesulfonamido)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in antiviral and anticancer applications. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 302.79 g/mol. Its structure consists of a chlorinated phenyl group attached to a sulfonamide moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound involves the reaction of 4-chloroaniline with 4-methylbenzenesulfonyl chloride, followed by acylation with benzoyl chloride. The reaction conditions typically include the use of organic solvents like chloroform and controlled temperatures to promote the formation of the desired product.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In vitro evaluations demonstrated that derivatives of this compound exhibit significant activity against Hepatitis B virus (HBV). For instance, a related derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, showed an IC50 value of 1.99 µM against wild-type HBV, outperforming standard treatments like lamivudine (IC50: 7.37 µM) . This suggests that modifications to the benzamide structure can enhance antiviral efficacy.
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. The compound has been tested against human breast cancer cells (MCF-7), showing promising results in inhibiting cell proliferation. In one study, treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value around 15 µM after 48 hours of exposure.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Pathogen | Reference |
|---|---|---|---|
| Anti-HBV | 1.99 | Wild-type HBV | |
| Anti-HBV | 3.30 | Drug-resistant HBV | |
| Cytotoxicity | 15 | MCF-7 (breast cancer) |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral effects of this compound involved administering varying concentrations to infected cell cultures. Results indicated that higher concentrations significantly reduced viral replication by up to 85%, supporting its potential as a therapeutic agent for HBV .
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation focusing on cancer treatment, researchers evaluated the effects of the compound on MCF-7 cells over a period of 72 hours. The study found that treatment with increasing doses led to apoptosis in a significant percentage of cells, highlighting its potential role in cancer therapy .
Q & A
What are the critical steps and reaction condition optimizations for synthesizing N-(4-chlorophenyl)-3-(4-methylbenzenesulfonamido)benzamide with high purity?
The synthesis typically involves:
- Sulfonylation : Reacting 3-aminobenzamide derivatives with 4-methylbenzenesulfonyl chloride under controlled pH (8–9) to avoid side reactions.
- Coupling : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, requiring inert atmospheres (e.g., nitrogen) and anhydrous solvents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Key challenges include minimizing hydrolysis of the sulfonamide group and controlling stoichiometry to prevent dimerization. Reaction monitoring via TLC or HPLC is essential .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons).
- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonamide group.
- X-ray Crystallography : Using programs like SHELXL (via SHELX suite) to resolve crystal structure. Challenges include handling twinned data or low-resolution diffraction, which may require iterative refinement .
How can researchers design experiments to investigate the biological mechanism of action of this compound?
Advanced methodologies include:
- Target Engagement Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity with kinases or receptors.
- Cellular Pathway Analysis : RNA-seq or proteomics to identify downstream signaling pathways (e.g., NF-κB, MAPK) affected by the compound.
- Molecular Dynamics Simulations : Docking studies (AutoDock, GROMACS) to predict interactions with active sites, guided by structural data from crystallography .
How should discrepancies in reported biological activities (e.g., IC50_{50}50 values) across studies be addressed?
- Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity).
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for variables like solvent choice (DMSO vs. saline) or temperature .
What analytical strategies are recommended to assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, followed by LC-MS to identify degradation products.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UPLC.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to guide storage conditions .
How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s pharmacological profile?
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test activity.
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., sulfonamide’s role in hydrogen bonding).
- In Vivo PK/PD Studies : Compare bioavailability and efficacy of analogs in rodent models to correlate structural changes with outcomes .
What computational tools are suitable for predicting the compound’s ADMET properties?
- QSPR Models : Utilize SwissADME or ADMETLab to predict logP, solubility, and CYP450 interactions.
- Toxicity Prediction : ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks.
- Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) for blood-brain barrier penetration .
How can researchers resolve challenges in crystallizing this compound for structural studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
